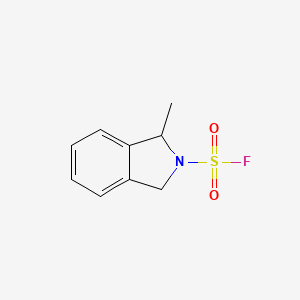![molecular formula C16H23F2NO4S2 B2751388 1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine CAS No. 2097894-26-1](/img/structure/B2751388.png)
1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two sulfonyl groups attached to a piperidine ring, with one of the sulfonyl groups being substituted with a 3,5-difluorophenyl group and the other with a 2-methylpropanesulfonyl group. The presence of fluorine atoms in the phenyl ring enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
The synthesis of 1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3,5-difluorobenzyl chloride with methanesulfonyl chloride to form 3,5-difluorophenylmethanesulfonyl chloride . This intermediate is then reacted with piperidine under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Análisis De Reacciones Químicas
1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable tool in the development of new therapeutic agents, especially those involving fluorine chemistry.
Mecanismo De Acción
The mechanism of action of 1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the phenyl ring enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The sulfonyl groups play a crucial role in stabilizing the compound’s interactions with its targets, thereby enhancing its efficacy .
Comparación Con Compuestos Similares
1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine can be compared with other similar compounds, such as:
(3,5-Difluorophenyl)methanesulfonyl chloride: This compound shares the same phenylmethanesulfonyl group but lacks the piperidine ring and the 2-methylpropanesulfonyl group.
(3,5-Difluorophenyl)acetyl chloride: Similar to the above compound but with an acetyl group instead of a methanesulfonyl group.
(4-Cyanophenyl)methanesulfonyl chloride: This compound has a cyanophenyl group instead of a difluorophenyl group.
The uniqueness of this compound lies in its dual sulfonyl substitution and the presence of fluorine atoms, which confer enhanced reactivity and stability, making it a valuable compound in various chemical and pharmaceutical applications.
Propiedades
IUPAC Name |
1-[(3,5-difluorophenyl)methylsulfonyl]-3-(2-methylpropylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F2NO4S2/c1-12(2)10-24(20,21)16-4-3-5-19(9-16)25(22,23)11-13-6-14(17)8-15(18)7-13/h6-8,12,16H,3-5,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPNCHYLSGICFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)CC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2751308.png)
![N-(3-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2751310.png)
![Ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride](/img/structure/B2751312.png)
![2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2751313.png)
![4-(2,6-dichlorophenyl)-2-methyl-6-[(E)-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]pyridine-3,5-dicarbonitrile](/img/structure/B2751314.png)
![N-benzyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2751315.png)
![2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2751317.png)
![3-Fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide](/img/structure/B2751318.png)

![3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2751321.png)


